(R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 103733-29-5
VCID: VC0556115
InChI: InChI=1S/C14H19NO2.ClH/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12;/h4-7,12,15H,8-9H2,1-3H3;1H/t12-;/m1./s1
SMILES: CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1.Cl
Molecular Formula: C14H20ClNO2
Molecular Weight: 269.77

(R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

CAS No.: 103733-29-5

Cat. No.: VC0556115

Molecular Formula: C14H20ClNO2

Molecular Weight: 269.77

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride - 103733-29-5

Specification

CAS No. 103733-29-5
Molecular Formula C14H20ClNO2
Molecular Weight 269.77
IUPAC Name tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C14H19NO2.ClH/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12;/h4-7,12,15H,8-9H2,1-3H3;1H/t12-;/m1./s1
Standard InChI Key NNKSEUBQDFHGAC-UTONKHPSSA-N
SMILES CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1.Cl
Canonical SMILES CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1.Cl

Introduction

Chemical Properties and Structure

Basic Identification and Physical Properties

(R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is characterized by specific chemical identifiers that distinguish it from related compounds. The compound has a molecular formula of C₁₄H₂₀ClNO₂ and a molecular weight of 269.77 g/mol . It consists of a tetrahydroisoquinoline core with a tert-butyl carboxylate group at the 3-position, and exists as a hydrochloride salt. The R-configuration at the 3-position is a critical feature that determines its stereochemical properties and biological activities.

Structural Characteristics

The structure of (R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride consists of several key components: a tetrahydroisoquinoline ring system, a carboxylate group protected with a tert-butyl group, and a chiral center at the C-3 position with the R configuration. The compound is maintained as a hydrochloride salt, which enhances its stability and solubility characteristics compared to the free base form . The structural formula can be represented using various notation systems, as shown in Table 1.

Table 1: Structural Representation Systems for (R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Representation SystemNotation
IUPAC Nametert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
InChIInChI=1S/C14H19NO2.ClH/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12;/h4-7,12,15H,8-9H2,1-3H3;1H/t12-;/m1./s1
InChI KeyNNKSEUBQDFHGAC-UTONKHPSSA-N
Canonical SMILESCC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1.Cl
Isomeric SMILESCC(C)(C)OC(=O)[C@H]1CC2=CC=CC=C2CN1.Cl

Stereochemistry and Enantiomeric Considerations

The stereochemistry of (R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a defining characteristic that significantly influences its biological activity and applications. The R-configuration at the C-3 position differentiates it from its S-enantiomer, which possesses distinct properties and applications . Chiral purity is typically determined using chiral HPLC with a cellulose-based column and hexane/isopropanol (90:10) mobile phase. The enantiomeric excess (ee) is a critical quality parameter for this compound when used in stereoselective synthesis or pharmaceutical applications.

Synthesis Methods

Classical Synthetic Routes

Synthesis MethodKey StepsYield (%)AdvantagesLimitations
Phosgenation followed by hydrogenationFormation of N-carboxy anhydride, amine addition45-56Avoids isolation of sensitive intermediatesUses toxic phosgene
Direct cyclizationCyclization of appropriate precursors under acidic conditionsVariableSimpler processLess stereoselective
Esterification of (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidUsing tert-butanol and thionyl chloride in dry methanol>90 (under anhydrous conditions)High yield, high purityRequires strict anhydrous conditions

Biological Activity and Pharmacological Properties

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives, including (R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, exhibit neuroprotective properties against neurodegenerative diseases. The compound's ability to influence neuroinflammatory pathways makes it a candidate for further investigation in conditions like Alzheimer's disease. Studies have shown that it can reduce cell death in models of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

Dopamine Receptor Modulation

Derivatives of tetrahydroisoquinoline compounds can act as modulators of dopamine receptors. Specifically, (R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been investigated for its potential as a positive allosteric modulator of the D1 dopamine receptor. This activity is significant for developing treatments for disorders such as schizophrenia and Parkinson's disease, where dopamine receptor modulation plays a crucial role in managing symptoms.

Antiviral Activity

The compound has been explored for its antiviral properties in various studies. Research has highlighted the synthesis of tetrahydroisoquinoline derivatives that exhibited inhibitory effects on West Nile virus protease. This suggests that (R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride could serve as a scaffold for designing antiviral agents targeting specific viral proteases.

Antimicrobial Properties

Various tetrahydroisoquinoline derivatives have demonstrated significant activity against bacterial strains. Studies have evaluated their effectiveness against organisms like Staphylococcus aureus and Escherichia coli, with promising minimum inhibitory concentration (MIC) values suggesting potential applications in antibiotic development.

Research Applications

Pharmaceutical Intermediates

(R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride serves as a valuable intermediate in pharmaceutical synthesis, particularly in the development of compounds targeting neurological disorders. It plays a crucial role in the creation of complex molecules with specific therapeutic properties, enhancing the development of effective treatments. The compound's chiral nature makes it particularly valuable for stereoselective synthesis of pharmaceutical agents .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is utilized for its unique structural features that enable the development of bioactive molecules. Research has focused on its potential applications in treating various conditions:

  • Cognitive enhancers: The potential cognitive-enhancing effects of tetrahydroisoquinoline derivatives have been documented. These compounds may improve cognitive functions by modulating neurotransmitter systems in the brain. Studies have shown that certain derivatives can enhance memory and learning capabilities in animal models.

  • Antiviral research: The compound has been used as a scaffold for developing inhibitors against viral proteases, particularly focusing on West Nile virus protease.

  • Neuroprotective agents: The compound's ability to protect against neuronal damage makes it valuable for developing treatments for neurodegenerative conditions.

Organic Synthesis Applications

In organic synthesis, (R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride serves as a versatile building block for creating complex molecules. Its value lies in:

  • The tetrahydroisoquinoline core, which provides a rigid scaffold for introducing various functional groups

  • The protected carboxyl group, which can be selectively deprotected under mild conditions

  • The chiral center at C-3, which allows for stereoselective transformations

These features make it an essential compound for innovation in chemical manufacturing and the development of new pharmaceuticals with specific stereochemical requirements.

Comparison with Similar Compounds

Comparison with (S)-Enantiomer

The (S)-enantiomer of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS: 82586-60-5) exhibits distinct chemical and biological properties compared to the (R)-form . While both enantiomers share identical physical properties such as molecular weight (269.77 g/mol) and similar chemical reactivity, their biological activities differ significantly due to their opposite stereochemistry .

Table 3: Comparison between (R)- and (S)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Property(R)-Enantiomer(S)-Enantiomer
CAS Number103733-29-5 82586-60-5
Molecular FormulaC₁₄H₂₀ClNO₂ C₁₄H₂₀ClNO₂
Molecular Weight269.77 g/mol 269.77 g/mol
InChI KeyNNKSEUBQDFHGAC-UTONKHPSSA-N KRSUDBIZXKOKGA-LBPRGKRZSA-N
Biological ActivityPositive allosteric modulator of D1 dopamine receptorPharmaceutical intermediate with different receptor binding profile
Primary ApplicationsNeurological disorder treatments, antiviral agentsPharmaceutical intermediate, research tool

Comparison with Related Derivatives

Several related compounds share structural similarities with (R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride but differ in functional groups or structural features:

  • 1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the tert-butyl carboxylate group and exists without the specific stereochemistry.

  • Salsolinol: A naturally occurring tetrahydroisoquinoline derivative with neuroactive properties, differing in substituent patterns and lacking the tert-butyl carboxylate group.

  • tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: The free base form (CAS: 82716-91-4), which shares the same structure but lacks the hydrochloride salt component, resulting in different solubility and stability profiles .

The unique combination of the tetrahydroisoquinoline core, the tert-butyl ester group, and the specific R-configuration at the C-3 position makes (R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride distinctly valuable for specific applications in pharmaceutical development and organic synthesis.

Current Research and Future Directions

Recent Studies

Recent research involving (R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has focused on optimizing its synthesis and exploring new applications. Studies have investigated more environmentally friendly synthesis methods that avoid chlorinated solvents and toxic reagents . Additionally, research has examined the compound's potential in developing new treatments for neurological disorders, particularly focusing on its role as a dopamine receptor modulator.

Emerging Applications

Emerging applications for (R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride include:

  • Development of novel PPARγ partial agonists: Related tetrahydroisoquinoline derivatives have shown promise as selective PPARγ partial agonists with anti-diabetic effects . This suggests potential applications in treating metabolic disorders.

  • Use in biochemical research: The compound is increasingly being utilized in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets.

  • Application in asymmetric synthesis: The compound's chiral nature makes it valuable for developing new methodologies in asymmetric synthesis, particularly for creating complex pharmaceutical molecules with specific stereochemical requirements .

Future Research Directions

Several promising research directions for (R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride include:

  • Development of improved synthesis methods with higher yields, greater stereoselectivity, and reduced environmental impact .

  • Further exploration of its biological activities, particularly its neuroprotective effects and potential applications in treating neurodegenerative diseases.

  • Investigation of structure-activity relationships to design more potent and selective derivatives for specific therapeutic applications.

  • Exploration of its potential as a scaffold for developing novel antiviral agents, particularly targeting viral proteases.

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